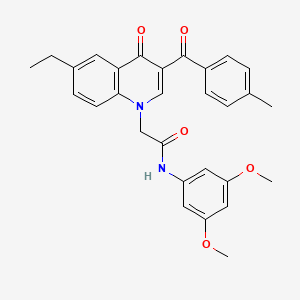![molecular formula C13H15NO2S B2966836 (1R,5S)-8-(phenylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797892-75-1](/img/structure/B2966836.png)
(1R,5S)-8-(phenylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,5S)-8-(phenylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a useful research compound. Its molecular formula is C13H15NO2S and its molecular weight is 249.33. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Rh(I)-Catalyzed Pauson–Khand Reaction
A study by Inagaki, Kawamura, and Mukai (2007) explores the Rh(I)-catalyzed Pauson–Khand reaction (PKR) of 1-phenylsulfonyl-1,2-octadien-7-ynes and their aza derivatives, leading to the production of corresponding 9-phenylsulfonylbicyclo[4.3.0]nona-1,6-dien-8-ones. This research highlights the versatility of phenylsulfonyl derivatives in facilitating complex ring-closing reactions, which are crucial in synthetic chemistry for constructing bicyclic structures (Inagaki, Kawamura, & Mukai, 2007).
Spherical Shape Complementarity in Molecular Recognition
Bakirci, Koner, and Nau (2005) investigated the complexation of p-sulfonatocalix[4]arene with various diazabicycloalkanes, demonstrating the principle of spherical shape complementarity in molecular recognition. This study reveals how the structural features of bicyclic azoalkanes, including phenylsulfonyl derivatives, influence their binding affinity in host-guest interactions, which is fundamental in supramolecular chemistry (Bakirci, Koner, & Nau, 2005).
Intramolecular Michael-Type Additions
Gregory, Bullock, and Chen (1985) focused on synthesizing 2-azabicyclo[3.2.1]oct-3-enes from 4-chloroalkyl-1,4-dihydropyridines, showcasing the application of intramolecular Michael-type additions in creating bicyclic structures. This synthetic approach provides a pathway for developing compounds with potential biological activities (Gregory, Bullock, & Chen, 1985).
Atom-Transfer Radical Cyclizations
Flynn, Zabrowski, and Nosal (1992) utilized methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations to produce 3-azabicyclo-[3.3.0]octanes. This method highlights the use of phenylsulfonyl derivatives in radical cyclization reactions, a valuable technique in organic synthesis for constructing complex molecular architectures (Flynn, Zabrowski, & Nosal, 1992).
1,3-Dipolar Cycloadditions
Taniguchi, Ikeda, and Imoto (1978) studied the 1,3-dipolar cycloadditions of various nitrile oxides to 2-phenylsulfonyl-2-azabicyclo[3.2.1]octa-3,6-diene, leading to exo regioisomers. This research provides insight into the regio- and stereochemistry of cycloaddition reactions involving phenylsulfonyl-substituted azabicyclo compounds, which is significant for the strategic planning of synthetic routes in organic chemistry (Taniguchi, Ikeda, & Imoto, 1978).
Propiedades
IUPAC Name |
8-(benzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c15-17(16,13-7-2-1-3-8-13)14-11-5-4-6-12(14)10-9-11/h1-5,7-8,11-12H,6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHMKAAHDZUTMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2966753.png)


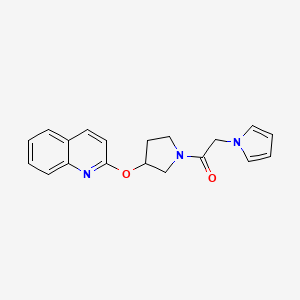

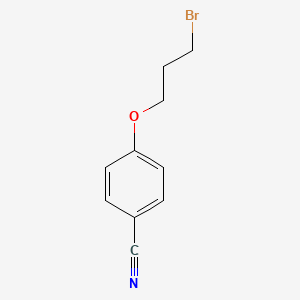
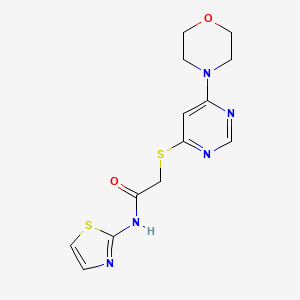
![4-[butyl(ethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2966767.png)
![2-methoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2966769.png)
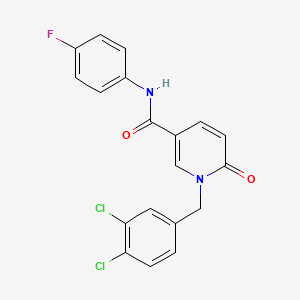
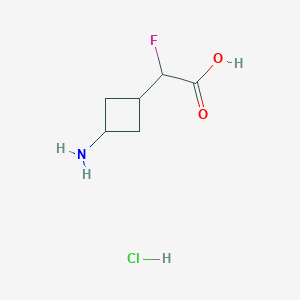
![Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate](/img/structure/B2966773.png)
